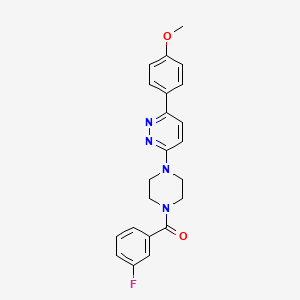

(3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

(3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a fluorophenyl group, a methoxyphenyl group, and a pyridazinyl-piperazine moiety.

Properties

IUPAC Name |

(3-fluorophenyl)-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O2/c1-29-19-7-5-16(6-8-19)20-9-10-21(25-24-20)26-11-13-27(14-12-26)22(28)17-3-2-4-18(23)15-17/h2-10,15H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLGVDYDXQCDRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyridazinone core: This can be achieved by reacting hydrazine derivatives with appropriate diketones under reflux conditions.

Introduction of the methoxyphenyl group: This step involves the use of methoxyphenylboronic acid in a Suzuki coupling reaction with the pyridazinone intermediate.

Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

Final coupling with the fluorophenyl group: This is typically done using a palladium-catalyzed cross-coupling reaction.

Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

(3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Scientific Research Applications

The compound (3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone , with the CAS number 923106-92-7, has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, and provides a comprehensive overview of relevant studies and findings.

Molecular Formula

- C : 20

- H : 20

- N : 4

- O : 3

- Molecular Weight : 364.39 g/mol

Structural Characteristics

The compound features a complex structure that includes:

- A 3-fluorophenyl group.

- A piperazine moiety linked to a pyridazinone derivative.

- A methoxyphenyl substituent, which contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyridazinone compounds, including the target compound, exhibit significant anticancer properties. For instance:

- A study highlighted the ability of pyridazinone derivatives to modulate protein kinase activity, which is crucial in cancer cell proliferation and survival .

- The compound's structure allows it to interact with specific biological targets, potentially leading to the development of new cancer therapies.

Neuropharmacological Effects

The piperazine ring in the compound suggests potential applications in neuropharmacology:

- Compounds containing piperazine are known for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This makes them candidates for treating psychiatric disorders .

PDE4 Inhibition

Pyridazinone derivatives have been identified as phosphodiesterase type 4 (PDE4) inhibitors:

- PDE4 inhibitors are being researched for their role in treating respiratory diseases such as asthma and COPD by reducing inflammation . The target compound's structural features may enhance its efficacy as a PDE4 inhibitor.

Study on Antitumor Activity

A notable study assessed the antitumor activity of various pyridazinone derivatives, including those similar to the target compound. The results demonstrated:

- Significant inhibition of tumor growth in vitro and in vivo models.

- Mechanistic studies revealed that these compounds induce apoptosis in cancer cells through caspase activation pathways .

Neuropharmacological Screening

Another research effort focused on evaluating the neuropharmacological profiles of piperazine-containing compounds. Key findings included:

- Enhanced cognitive function in animal models treated with derivatives similar to the target compound.

- Potential for developing drugs aimed at treating anxiety and depression due to modulation of serotonin receptors .

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone involves the inhibition of acetylcholinesterase and butyrylcholinesterase. The compound binds to the active site of these enzymes, preventing the hydrolysis of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . Molecular docking studies have shown that the methoxyphenyl group interacts with the enzyme’s active site, contributing to its inhibitory activity .

Comparison with Similar Compounds

Similar compounds to (3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone include:

Tacrine: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Donepezil: Another acetylcholinesterase inhibitor with a different structural framework.

Galantamine: A natural product-based acetylcholinesterase inhibitor.

Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.

The uniqueness of this compound lies in its specific structural features, such as the combination of fluorophenyl and methoxyphenyl groups, which contribute to its potent inhibitory activity and selectivity for acetylcholinesterase and butyrylcholinesterase .

Biological Activity

The compound (3-Fluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing on diverse sources of research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps often include the formation of the piperazine ring and subsequent functionalization to introduce the pyridazine moiety. For example, reactions involving 3,6-dichloropyridazine with various substituted piperazines have been documented, resulting in derivatives that exhibit significant biological activity .

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted the inhibitory effects of related pyridazine derivatives on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Compounds structurally similar to this compound have shown potent inhibition of MAO-A and MAO-B. For instance, derivatives with methoxy or halogen substituents demonstrated IC50 values in the low micromolar range, indicating strong potential as neuroprotective agents against neurodegenerative diseases such as Alzheimer's .

2. Cytotoxicity Studies

Cytotoxicity assays using cell lines such as L929 fibroblasts have been conducted to assess the safety profile of these compounds. In one study, certain derivatives exhibited selective cytotoxicity at higher concentrations, while others showed minimal toxicity even at elevated doses. This suggests that structural modifications can significantly influence both efficacy and safety .

3. Antioxidant Activity

The antioxidant potential of pyridazine derivatives has also been evaluated through various assays. Compounds similar to this compound demonstrated significant radical scavenging activity in vitro, which is crucial for preventing oxidative stress-related cellular damage .

Case Studies

Several case studies have focused on the pharmacological profiles of pyridazine derivatives:

| Study | Compound | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|---|

| Study 1 | T6 | MAO-B Inhibition | 0.013 | Selective and reversible inhibitor |

| Study 2 | T3 | MAO-A Inhibition | 1.57 | Less potent than T6 |

| Study 3 | T7 | Cytotoxicity | N/A | Significant at higher doses |

These studies indicate that specific substitutions on the phenyl rings can enhance selectivity and potency against targeted enzymes.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities and interactions of these compounds with MAO enzymes. The results indicate that specific functional groups, such as methoxy and fluorine, play critical roles in enhancing binding affinity due to favorable interactions within the active site of MAO-B .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.